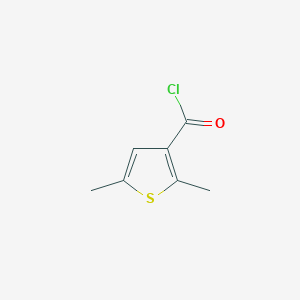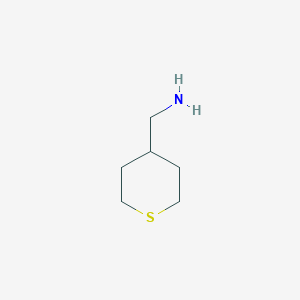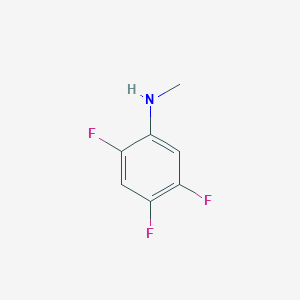
2,4,5-Trifluoro-N-methylaniline
Vue d'ensemble
Description
The compound 2,4,5-Trifluoro-N-methylaniline is a fluorinated aniline derivative, which is a class of compounds characterized by the presence of an amino group attached to a benzene ring that is further substituted with various fluorine atoms. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives often involves the use of difluoroaniline precursors. For instance, methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its tert-butoxycarbonylamino analogue were synthesized from 3,5-difluoroaniline derivatives using butyllithium followed by methyl chloroformate . The regiocontrol of metallation in these reactions was directed by the fluorine atoms rather than the amide substituent, indicating the strong directing influence of fluorine in these synthetic processes.
Molecular Structure Analysis
The molecular and crystal structure of related fluorinated compounds, such as 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan and its N-methyl and N,N'-dimethyl derivatives, have been investigated using single-crystal growth and density functional theory (DFT) calculations . These studies help in understanding the tautomeric equilibria and the influence of fluorine atoms on the molecular conformation and stability.
Chemical Reactions Analysis
Fluorinated anilines can undergo various chemical reactions, including cyclocondensation. For example, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was synthesized and reacted with hydroxylamine and hydrazine to form new trifluoromethyl-substituted compounds . The reactivity of these compounds is influenced by the presence of fluorine, which can affect the electronic properties of the molecule and its reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anilines are significantly influenced by the trifluoromethyl group. For instance, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of trifluoromethylated pyrimidinones may stabilize certain molecular conformations . These interactions and the presence of fluorine atoms can affect the boiling point, solubility, and other physical properties of the compound, as well as its chemical reactivity and biological activity.
Applications De Recherche Scientifique
Microreactor-Assisted Synthesis
Microreactor technology has been utilized for the continuous synthesis of intermediates such as 2,4,5-trifluorobromobenzene, which is derived from 2,4,5-trifluoroaniline, demonstrating the potential for efficient, scalable production methods in the pharmaceutical industry. This approach offers advantages in mass and heat transfer, reducing reaction times and enhancing product yield and purity (Deng et al., 2017).
Electrosynthesis in Organic Solvents
The electropolymerization of N-methylaniline, closely related to 2,4,5-Trifluoro-N-methylaniline, has been studied in organic solvents. This process leads to the formation of conductive polymers, which have potential applications in electronics and materials science (Wei et al., 2005).
Fluorous Chemistry
Trifluoro-N-methylaniline derivatives have been used as building blocks in fluorous chemistry, contributing to the development of highly fluorinated compounds. These compounds find applications in medicinal chemistry and materials science due to their unique physicochemical properties (Kysilka et al., 2008).
Synthesis of Trifluoromethylated Compounds
Trifluoromethylated analogues of dihydroorotic acid, synthesized from 2,4,5-Trifluoro-N-methylaniline derivatives, have been explored for their potential in drug development, showcasing the role of trifluoro-N-methylaniline in creating bioactive molecules (Sukach et al., 2015).
Analytical Differentiation of Isomers
Studies have demonstrated the utility of 2,4,5-Trifluoro-N-methylaniline derivatives in analytical chemistry, particularly in the differentiation of isomeric compounds using mass spectrometry, highlighting its role in analytical methodologies (Gierczyk et al., 2006).
Propriétés
IUPAC Name |
2,4,5-trifluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYRQKENCUFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616645 | |
| Record name | 2,4,5-Trifluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-N-methylaniline | |
CAS RN |
256412-92-7 | |
| Record name | 2,4,5-Trifluoro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256412-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



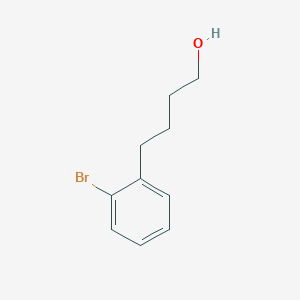
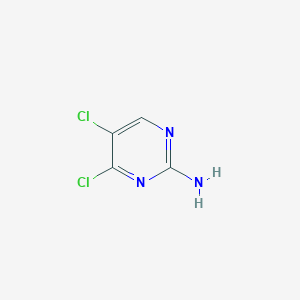

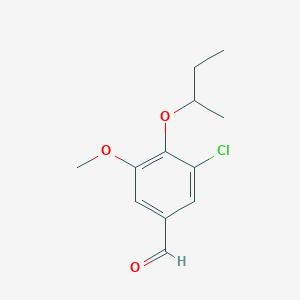
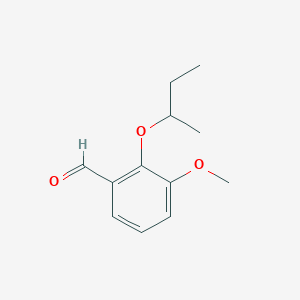
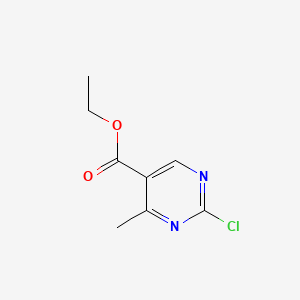
![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)
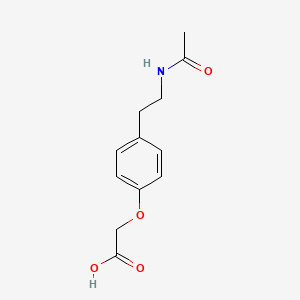
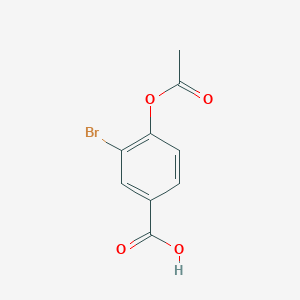
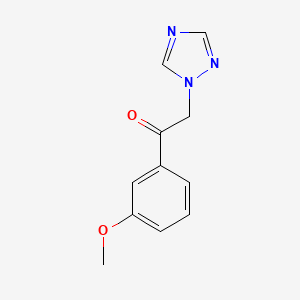
![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
